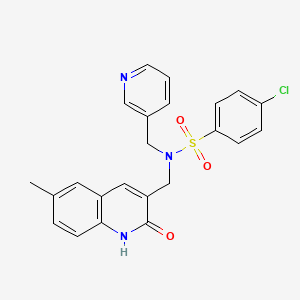
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide, also known as EPOB or TTT-3002, is a small-molecule inhibitor of the Wnt/β-catenin signaling pathway. This pathway plays an important role in embryonic development, tissue homeostasis, and cancer progression. Dysregulation of this pathway has been implicated in various diseases, including cancer, osteoporosis, and Alzheimer's disease. EPOB has shown promising results in preclinical studies as a potential therapeutic agent for these diseases.
作用机制
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the Wnt/β-catenin signaling pathway by binding to the protein Dishevelled (Dvl), which is a key component of this pathway. This binding prevents the activation of downstream signaling molecules, including β-catenin, and leads to the inhibition of target gene expression. This ultimately leads to the suppression of cell proliferation, migration, and invasion in cancer cells, as well as the promotion of bone formation in osteoporotic bone.
Biochemical and Physiological Effects
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a number of biochemical and physiological effects. In cancer cells, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide inhibits the expression of genes involved in cell proliferation, migration, and invasion, leading to the suppression of tumor growth and metastasis. In osteoblasts, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide promotes the expression of genes involved in bone formation, leading to an increase in bone density and strength. In Alzheimer's disease, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide reduces the accumulation of β-amyloid plaques and improves cognitive function by promoting neuronal survival and reducing inflammation.
实验室实验的优点和局限性
One of the advantages of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its specificity for the Wnt/β-catenin signaling pathway, which makes it a valuable tool for studying the role of this pathway in various diseases. N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to have low toxicity and good bioavailability, making it a promising candidate for clinical development. One limitation of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide is its relatively short half-life, which may require frequent dosing in clinical settings. Additionally, further studies are needed to determine the optimal dosage and treatment duration for N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in different disease settings.
未来方向
There are several future directions for the development of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide as a therapeutic agent. One potential application is in the treatment of cancer, where N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide could be used in combination with chemotherapy or radiation therapy to enhance their efficacy. Another potential application is in the treatment of osteoporosis, where N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide could be used to promote bone formation and prevent bone loss. Additionally, further studies are needed to determine the potential of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide in the treatment of Alzheimer's disease and other neurodegenerative disorders.
合成方法
The synthesis of N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide involves a multi-step process that starts with the reaction of 4-ethoxyaniline with ethyl 2-bromoacetate to form ethyl 4-(4-ethoxyphenyl)-2-oxobutanoate. This intermediate is then reacted with hydrazine hydrate and pyridine-3-carboxaldehyde to form N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide. The final product is obtained after purification using column chromatography.
科学研究应用
N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to inhibit the growth and metastasis of cancer cells by suppressing the Wnt/β-catenin signaling pathway. It has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. In osteoporosis, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to promote bone formation and prevent bone loss by activating osteoblasts. In Alzheimer's disease, N-(4-ethoxyphenyl)-4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to reduce the accumulation of β-amyloid plaques and improve cognitive function in animal models.
属性
IUPAC Name |
N-(4-ethoxyphenyl)-4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O3/c1-2-25-16-10-8-15(9-11-16)21-17(24)6-3-7-18-22-19(23-26-18)14-5-4-12-20-13-14/h4-5,8-13H,2-3,6-7H2,1H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNSZDJTYBOHNJF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



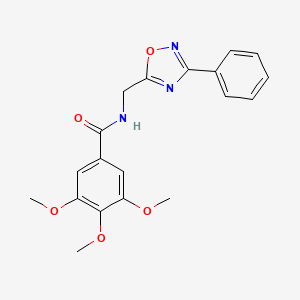

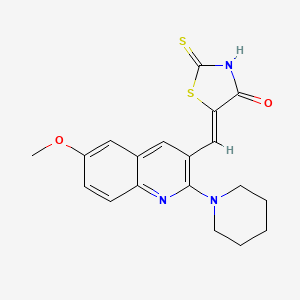

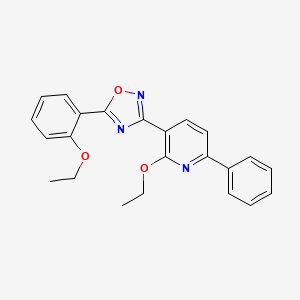
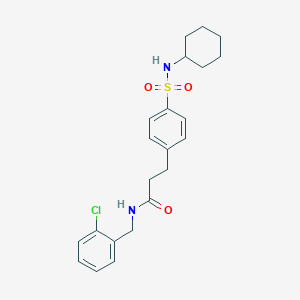
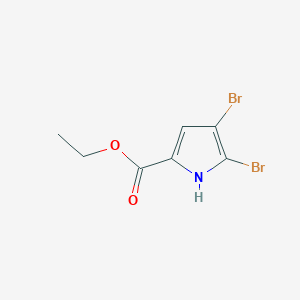
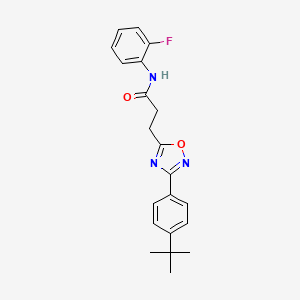

![N-(3,4-dimethoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7689106.png)

